molecular formula C18H16N4O2S B293653 3-(4-Methoxyphenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Methoxyphenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B293653
M. Wt: 352.4 g/mol
InChI Key: PBIFTXWRTCIGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole.

Scientific Research Applications

Synthesis Methods

  • Microwave Assisted Synthesis : A rapid method for synthesizing similar triazolo-thiadiazole derivatives using microwave-promoted condensation has been reported. This method highlights an efficient approach for the preparation of these compounds, suggesting potential for similar strategies in synthesizing 3-(4-Methoxyphenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (Raval et al., 2010).

Biological Activities

  • Antibacterial and Antifungal Properties : Some derivatives of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole demonstrate notable antibacterial and antifungal activities. These findings suggest potential applications in antimicrobial research for the subject compound (Joshi et al., 2021).
  • Anticancer Properties : Derivatives of this compound have shown antitumor activity against a wide range of cancer cell lines, indicating its potential as a core structure for developing new anticancer agents (Yanchenko et al., 2020).

Chemical Properties and Structure Analysis

  • Crystal Structure Analysis : The crystal structure of similar compounds has been investigated, providing insights into the molecular arrangement and potential interactions that could be relevant for the subject compound's applications (Dong et al., 2005).

Synthesis and Applications in Other Fields

  • Synthesis for Agrochemical Applications : The synthesis of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles for potential use as fungicides in agriculture has been explored. This indicates possible agricultural applications for this compound (Fan et al., 2010).

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4O2S/c1-12-3-7-15(8-4-12)24-11-16-21-22-17(19-20-18(22)25-16)13-5-9-14(23-2)10-6-13/h3-10H,11H2,1-2H3

InChI Key

PBIFTXWRTCIGBS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
Reactant of Route 3
3-(4-Methoxyphenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
Reactant of Route 4
3-(4-Methoxyphenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
Reactant of Route 5
3-(4-Methoxyphenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
3-(4-Methoxyphenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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